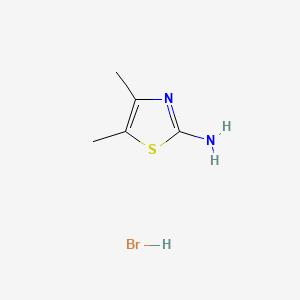

2-Amino-4,5-dimethylthiazole hydrobromide

Description

Contextualization of Thiazoles in Natural and Synthetic Compound Libraries

The thiazole (B1198619) ring is a recurring structural motif found in a diverse array of both natural products and synthetic compounds. tandfonline.comresearchgate.net Its presence is crucial to the function of many biologically vital molecules. A prominent example from nature is Thiamine (Vitamin B1), an essential coenzyme in which a thiazole ring is joined to a pyrimidine (B1678525) moiety. researchgate.netresearchgate.net The thiazole nucleus is also a core component of the penicillin antibiotic family, one of the most significant discoveries in medical history. researchgate.netnih.govignited.in Beyond these, the thiazole subunit is present in a wide range of terrestrial and marine natural products that exhibit varied and potent biological activities, making them a rich source for drug discovery. tandfonline.comtandfonline.com

In synthetic chemistry, the thiazole scaffold is a privileged structure, extensively utilized in the creation of compounds with a broad spectrum of pharmacological activities. tandfonline.comresearchgate.net Its derivatives have been developed and investigated for antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. tandfonline.comresearchgate.net The successful incorporation of the thiazole ring into numerous commercially available drugs is a testament to its value and versatility in medicinal chemistry. tandfonline.comneliti.com

Overview of 2-Aminothiazole (B372263) Derivatives as a Core Research Scaffold

Within the broad class of thiazole compounds, 2-aminothiazole derivatives have emerged as a particularly significant and promising scaffold in medicinal chemistry and drug discovery research. nih.govnih.gov This substructure acts as a fundamental building block for a multitude of biologically active molecules and is considered a key pharmacophore. ignited.innih.govresearchgate.net The 2-aminothiazole moiety is a central feature in several clinically approved drugs, including the noteworthy anticancer agent Dasatinib, a tyrosine kinase inhibitor. nih.govnih.gov

The versatility of the 2-aminothiazole scaffold allows for structural modifications at various positions, enabling the synthesis of large libraries of compounds for screening. nih.gov Researchers have extensively explored these derivatives for a wide range of therapeutic applications, including the development of agents with antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.com The demonstrated success and adaptability of the 2-aminothiazole framework ensure its continued prominence as a core scaffold in the design and development of novel therapeutic agents. nih.govnih.gov

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.BrH/c1-3-4(2)8-5(6)7-3;/h1-2H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATCJRCKBGAMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064583 | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-76-5 | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,5-dimethylthiazole hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiazolamine, 4,5-dimethyl-, monohydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM8HVB696P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis provides the most straightforward pathways to the 2-aminothiazole (B372263) core structure. These methods typically involve the formation of the heterocyclic ring from acyclic precursors in one or more steps.

Hantzsch Thiazole (B1198619) Synthesis and Its Variations

The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical and widely utilized method for the preparation of 2-aminothiazole derivatives. derpharmachemica.com The fundamental reaction involves the condensation of an α-halocarbonyl compound with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea (B124793). derpharmachemica.comorganic-chemistry.orgnih.gov

The archetypal Hantzsch synthesis for 2-amino-4,5-dimethylthiazole involves the reaction between 3-halo-2-butanone (e.g., 3-bromo-2-butanone) and thiourea. The mechanism begins with the sulfur atom of thiourea acting as a nucleophile, attacking the carbon atom bearing the halogen in the α-haloketone. nih.govresearchgate.net This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic 2-aminothiazole ring. nih.govresearchgate.net The resulting 2-amino-4,5-dimethylthiazole base can then be treated with hydrobromic acid to yield the target hydrobromide salt. This method is highly effective, though it requires the handling of lachrymatory and toxic α-haloketones. iau.ir

To improve efficiency and avoid the isolation of hazardous intermediates like α-haloketones, several one-pot synthesis strategies have been developed. These methods generate the α-halocarbonyl in situ from a more benign starting material, such as a ketone.

One facile and efficient one-pot procedure involves reacting an aromatic methyl ketone with thiourea or an N-substituted thiourea in the presence of copper(II) bromide. ekb.eg In this process, CuBr₂ serves as both a catalyst and a bromine source for the initial α-bromination of the ketone, which is then immediately consumed by thiourea in the subsequent cyclization step. ekb.eg Another approach utilizes an I₂/dimethyl sulfoxide (DMSO) catalytic system to achieve the direct coupling of ketones and thiourea, which also avoids the need to pre-synthesize the α-haloketone. iau.ir

Growing emphasis on sustainable chemistry has led to the development of greener synthetic routes. One such method employs lactic acid, a biodegradable and environmentally benign solvent and catalyst, for the tandem one-pot synthesis of 2-aminothiazole derivatives. ekb.eg The reaction proceeds from an aralkyl ketone via an in situ regioselective α-bromination with N-bromosuccinimide (NBS), followed by heterocyclization with thiourea. ekb.eg This method offers significant advantages, including short reaction times (10–15 minutes), simple work-up, and high yields (up to 96%) without the need for column purification. ekb.eg

Another innovative green approach utilizes a magnetically separable nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) with trichloroisocyanuric acid (TCCA) as a safe and stable halogen source, replacing toxic and hazardous reagents like iodine or bromine. researchgate.netnih.gov This system allows for high efficiency, rapid reaction times, and easy recovery and recycling of the catalyst, classifying it as a green chemistry procedure. researchgate.netnih.gov Solvent-free syntheses have also been developed, where reagents are reacted without a medium, further reducing environmental impact. iau.ir

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the formation of heterocyclic compounds, including 2-aminothiazoles. purkh.com The application of microwave irradiation to the Hantzsch synthesis dramatically reduces reaction times from several hours under conventional heating to mere minutes. organic-chemistry.orgnih.gov This rapid heating leads to significant benefits, including lower energy consumption, higher product yields, and often cleaner reactions with easier purification. organic-chemistry.orgnih.govresearchgate.net

In comparative studies, microwave-assisted methods consistently outperform conventional reflux conditions. For example, the synthesis of certain N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via microwave heating was completed in 10-15 minutes with yields of 85-94%, whereas the same reactions under conventional reflux in methanol required 8 hours and resulted in lower yields that demanded rigorous purification. nih.gov

| Method | Reaction Time | Yield (%) | Reference(s) |

| Conventional Heating | 8 - 10 hours | Moderate | purkh.com |

| Microwave Irradiation | 5 - 15 minutes | Good to Excellent | purkh.comnih.gov |

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives.

One-Pot Procedures for 2-Aminothiazole Derivatives

Synthesis via α-Aminonitriles or Aminocyanoacetates

Alternative synthetic pathways to the 2-aminothiazole core have been explored using nitrile-containing starting materials. While the Gewald reaction, which uses an α-cyanoester to produce 2-aminothiophenes, is well-known, distinct routes are required for thiazole synthesis.

A notable method involves the reaction of α-cyanooxiranes (also known as α-cyano-epoxides) with thiourea. nih.gov α-Cyanooxiranes, which can be derived from α-cyanohydrins, serve as effective precursors. The reaction with thiourea leads to the formation of either 2-aminothiazolinone derivatives or, in the case of precursors with an ester group, fully aromatic 2-aminothiazole-4-carboxylate derivatives. nih.gov This pathway provides a valuable alternative to the classical Hantzsch synthesis, starting from a different class of functionalized precursors. Additionally, electrochemical synthesis using active methylene ketones, including β-keto nitriles, has been shown to produce 2-aminothiazoles through an in situ generated α-iodoketone intermediate. researchgate.net

Derivatization Strategies for Structural Modification

Structural modification of the 2-Amino-4,5-dimethylthiazole core is primarily achieved through reactions involving the exocyclic amino group and, to a lesser extent, by building the trisubstituted ring system from different precursors.

The 2-amino group is a key handle for derivatization, readily participating in reactions typical of primary aromatic amines. This allows for the introduction of a wide array of functional groups, significantly altering the properties of the parent molecule.

The formation of an amide bond is a common and versatile strategy for modifying the 2-aminothiazole scaffold. nih.govmdpi.com This transformation is typically achieved by reacting the 2-amino group with an acylating agent, such as an acid chloride or a carboxylic acid activated by a coupling reagent. luxembourg-bio.comnih.gov For instance, N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide was synthesized by treating the corresponding 2-aminothiazole derivative with butyryl chloride in tetrahydrofuran, using triethylamine and a catalytic amount of 4-dimethylamino pyridine. nih.gov This reaction proceeds by nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. mdpi.com

Another established method involves the use of coupling reagents like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) with a suitable carboxylic acid. nih.gov This approach is widely used in peptide synthesis and offers a mild and efficient way to form amide bonds. luxembourg-bio.com The reaction of 2-amino-thiazole-5-carboxylic acid phenylamides with chloroacetyl chloride in the presence of a base like K2CO3 also leads to the formation of amide derivatives. mdpi.com

Table 1: Examples of Reagents for Amide Formation

| Amine Substrate | Acylating Agent / Carboxylic Acid | Coupling Reagents/Base | Solvent |

|---|---|---|---|

| 2-Amino-4,5-diarylthiazole | Butyryl chloride | Triethylamine, 4-DMAP | Tetrahydrofuran |

| 2-Aminothiazole derivative | 2-Benzoyl benzoic acid | HCTU, HOBt, DIEA | DMA |

Note: This table provides illustrative examples of reaction conditions for amide synthesis based on derivatives of the core structure.

The condensation of the 2-amino group with aldehydes or ketones yields imines, commonly known as Schiff bases. mdpi.comuomustansiriyah.edu.iq This reaction is a cornerstone in synthetic chemistry for creating C=N double bonds. The synthesis generally involves reacting the 2-aminothiazole derivative with a chosen aldehyde, often in an alcoholic solvent like ethanol, sometimes with the addition of an acid or base catalyst such as acetic acid or piperidine. mdpi.comresearchgate.net

For example, a series of Schiff bases were prepared by reacting ethyl-2-aminothiazole-4-carboxylate with various substituted aldehydes. nih.gov The reaction of 2-amino-4-(4-chlorophenyl)thiazole with 1H-indole-3-carboxaldehyde in ethanol also affords the corresponding Schiff base. mdpi.com The successful formation of the imine is confirmed by spectroscopic methods, such as the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a characteristic C=N stretching band in the IR spectrum. nih.gov

Table 2: Conditions for Schiff Base Synthesis

| Amine Substrate | Aldehyde/Ketone | Solvent | Catalyst/Conditions |

|---|---|---|---|

| 2-Aminothiazole | Various aldehydes | Ethanol | Acetic acid, reflux |

| 2-Amino-4-(p-substituted)phenyl thiazole | 3,4,5-Trimethoxybenzaldehyde | Not Specified | Not Specified |

Note: This table showcases typical conditions for forming Schiff bases from 2-aminothiazole derivatives.

The primary amino group of 2-Amino-4,5-dimethylthiazole can be converted into a diazonium salt, which is a highly reactive intermediate for forming azo compounds. The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. mdpi.com

A novel heterocyclic azo dye, 2-[2-(4,5-Dimethylthiazolyl)azo]-4-methoxy phenol, was prepared from 2-amino-4,5-dimethylthiazole. researchgate.net The synthesis begins with the diazotization of the 2-amino group using a diazotizing agent like sodium nitrite in a strongly acidic medium at low temperatures (0-5 °C) to form the diazonium salt. mdpi.com This intermediate is then immediately reacted with a coupling component, in this case, 4-methoxyphenol. researchgate.net The electrophilic diazonium salt attacks the electron-rich aromatic ring of the coupling agent to form the stable azo dye, characterized by the presence of the -N=N- (azo) group which acts as a chromophore. researchgate.netnih.gov

While derivatization of the 2-amino group is common, the synthesis of thiazoles with varied substituents at all possible positions (C2, C4, and C5) is crucial for developing new molecules. mdpi.comnih.gov

The synthesis of 2,4,5-trisubstituted thiazoles is a significant area of research. nih.govnih.gov A prominent strategy involves the Hantzsch thiazole synthesis, which is a classical condensation reaction between an α-haloketone and a thioamide. derpharmachemica.comresearchgate.net To create a library of 2,4,5-trisubstituted thiazoles, one can start with precursors that already contain the desired groups at the C4 and C5 positions. For example, a 1,2-diaryl-ethanone can be brominated to form an α-bromo-diaryl-ethanone. nih.gov This intermediate is then reacted with thiourea in ethanol at reflux to construct the 2-amino-4,5-diarylthiazole heterocycle. nih.govnih.gov

Once the 2-amino-4,5-disubstituted thiazole core is formed, the 2-amino group can be further functionalized, as described previously, to yield a wide variety of 2,4,5-trisubstituted thiazole derivatives. mdpi.com This combined approach of building the ring and subsequently modifying the amino group allows for the creation of a diverse range of molecules with substitutions at the C2, C4, and C5 positions. nih.govmdpi.com

Substitutions at the Thiazole Ring (C4, C5, C2 Positions)

Synthesis of Diarylthiazole Derivatives

The synthesis of diarylthiazole derivatives is a significant area of research, driven by the interesting photophysical and biological properties of these compounds. While the classical Hantzsch synthesis provides a route to 2-amino-4,5-diarylthiazoles from α-haloketones and thiourea, modern strategies often involve the functionalization of a pre-existing aminothiazole core, such as 2-Amino-4,5-dimethylthiazole. A prominent advanced methodology for this purpose is the palladium-catalyzed N-arylation, a type of Buchwald-Hartwig amination. mit.eduacs.org This reaction allows for the direct formation of a carbon-nitrogen bond between the 2-amino group of the thiazole and an aryl halide.

This approach is particularly valuable as it enables the introduction of a wide variety of aryl and heteroaryl groups at the 2-position of the thiazole ring, a modification that is often crucial for tuning the properties of the final molecule. mit.edu The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results. mit.edumit.edunih.gov

A study on the N-arylation of 2-aminothiazole derivatives demonstrated that a range of aryl bromides and triflates can be successfully coupled with the aminothiazole core. mit.eduacs.org The reaction conditions are generally mild, and the methodology exhibits a broad substrate scope. Interestingly, the addition of a catalytic amount of acetic acid has been found to facilitate catalyst activation and improve reaction outcomes. mit.edu

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd₂(dba)₃ / L1 | K₂CO₃ | Dioxane | 60 | acs.org |

| 4-Bromotoluene | Pd₂(dba)₃ / L1 | K₂CO₃ | Dioxane | 85 | mit.edu |

| 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ / L1 | K₃PO₄ | Toluene | 92 | mit.edu |

| 2-Bromopyridine | Pd₂(dba)₃ / L1 | K₂CO₃ | Dioxane | 78 | mit.edu |

L1 represents a specific phosphine ligand used in the study.

While direct C-arylation at the thiazole ring of 2-Amino-4,5-dimethylthiazole is less common, the N-arylation provides a powerful tool for the synthesis of 2-(diaryl)aminothiazole derivatives, where one aryl group is attached to the nitrogen atom.

Another approach to diarylthiazoles involves the Suzuki coupling reaction. For instance, a 2-amino-5-bromothiazole derivative can be coupled with a boronic acid to introduce an aryl group at the 5-position. nih.gov This highlights the possibility of functionalizing the thiazole ring itself to build diaryl systems.

Spiro System Integration

The integration of the thiazole moiety into spirocyclic systems results in three-dimensional structures with unique conformational properties. The synthesis of such compounds often relies on multicomponent reactions or cycloaddition strategies that construct the spiro-thiazole framework in a single step. nih.govrsc.org

A common method for the synthesis of spiro-thiazolidinones involves a three-component reaction between a cyclic ketone, an amine, and thioglycolic acid. nih.gov This reaction proceeds through the formation of an intermediate imine from the ketone and amine, which then undergoes cyclization with thioglycolic acid to form the spiro-thiazolidinone ring. While this method does not directly use 2-Amino-4,5-dimethylthiazole hydrobromide, it illustrates a general principle for the construction of spiro-thiazole systems.

Another powerful strategy is the [3+2] dipolar cycloaddition reaction. rsc.orgresearchgate.net For example, an azomethine ylide, generated in situ from the condensation of ninhydrin and an α-amino acid, can react with a dipolarophile such as an isothiocyanate to yield a spiro-thiazole derivative. rsc.org

While direct integration of this compound into spiro systems is not extensively documented, its structure presents possibilities for modification to enable its use in such syntheses. For example, the 2-amino group could be functionalized to act as a nucleophile in a cascade reaction that terminates in the formation of a spiro center.

| Spiro System Type | General Synthetic Approach | Key Reactants | Reference |

| Spiro-thiazolidinone | Three-component reaction | Cyclic ketone, amine, thioglycolic acid | nih.gov |

| Spiro-pyrrolizine-thiazole | [3+2] Cycloaddition | Ninhydrin, α-amino acid, isothiocyanate | rsc.org |

| Spiro-oxazole/thiazole | [3+2] Cycloaddition | Cyclopropenone, azaoxyallyl cation | researchgate.net |

Formation of Polythiazole Systems

Polythiazole systems, including dithiazoles, trithiazoles, and tetrathiazoles, are of interest for their potential applications in materials science as conductive polymers and in medicinal chemistry as complex ligands. The synthesis of these systems can be achieved through the iterative coupling of thiazole building blocks.

The synthesis of dithiazole derivatives can be accomplished by coupling two thiazole units. This can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings, provided that appropriately functionalized thiazole monomers are available. For instance, a 2-amino-4-halothiazole could be coupled with a thiazole bearing a boronic acid or stannane functionality.

Alternatively, a bis-thiosemicarbazone can be reacted with two equivalents of an α-halocarbonyl compound to form a dithiazole. nih.gov While not starting from this compound, this method demonstrates the construction of a dithiazole scaffold.

The synthesis of trithiazole systems requires a more convergent or iterative approach. A central thiazole unit bearing two reactive sites can be coupled with two outer thiazole units. For example, a di-bromo-substituted thiazole could undergo a double Suzuki coupling with a thiazole boronic acid. The synthesis of such systems is less common but follows the general principles of iterative cross-coupling used in the synthesis of oligomers.

Tetrathiazole derivatives are typically synthesized through the polymerization of appropriately substituted thiazole monomers. For example, the chemical or electrochemical polymerization of 2,5-dihalothiazoles can lead to the formation of poly(thiazole) chains. arizona.edu The synthesis of discrete tetrathiazole oligomers would likely involve a stepwise coupling strategy, which can be synthetically challenging due to purification and yield issues at each step.

| Polythiazole System | General Synthetic Strategy | Key Building Blocks |

| Dithiazole | Cross-coupling (e.g., Suzuki) | Halogenated thiazole, Thiazole boronic acid |

| Dithiazole | Cyclization | Bis-thiosemicarbazone, α-halocarbonyl |

| Trithiazole | Iterative cross-coupling | Di-functionalized central thiazole, monofunctionalized outer thiazoles |

| Tetrathiazole/Polythiazole | Polymerization | Di-halogenated thiazoles |

Mechanistic Investigations of Synthetic Pathways

The synthetic methodologies used to transform this compound and related compounds are underpinned by well-understood reaction mechanisms. Mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

The Palladium-catalyzed N-arylation of 2-aminothiazoles follows the general mechanism of the Buchwald-Hartwig amination. The catalytic cycle is believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Ligand Exchange/Deprotonation: The 2-aminothiazole coordinates to the Pd(II) center, and subsequent deprotonation by a base generates a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst. The role of the acetic acid additive is thought to be in the facilitation of the catalyst activation step. mit.edu

The Sandmeyer reaction , which can be used to convert the 2-amino group of a thiazole into other functionalities via a diazonium salt, is believed to proceed through a free radical mechanism. byjus.comwikipedia.orggeeksforgeeks.org The key steps involve:

Diazotization: The 2-aminothiazole is treated with a source of nitrous acid (e.g., NaNO₂) in the presence of a strong acid to form a thiazolyl diazonium salt.

Electron Transfer: A copper(I) salt transfers an electron to the diazonium salt, leading to the formation of a thiazolyl radical and the release of nitrogen gas.

Nucleophilic Attack/Redox: The thiazolyl radical then reacts with a nucleophile (e.g., a halide from the copper salt), and the copper catalyst is regenerated.

For the synthesis of spiro-thiazolidinones via a three-component reaction, the proposed mechanism involves:

Imine Formation: The cyclic ketone and the amine condense to form an imine (or enamine) intermediate.

Thiol Addition: The thiol group of thioglycolic acid adds to the imine carbon.

Intramolecular Cyclization: The carboxylic acid group of the thioglycolic acid moiety undergoes an intramolecular condensation with the nitrogen atom, leading to the formation of the thiazolidinone ring and the spiro center. nih.gov

The mechanisms of polythiazole formation via cross-coupling reactions, such as the Suzuki coupling, are also well-established. These reactions involve a catalytic cycle with a palladium catalyst, similar to the Buchwald-Hartwig amination, but with the formation of a C-C bond between two thiazole rings. The key steps are oxidative addition of a halothiazole to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the bi-thiazole product.

Reaction Mechanism Elucidation (e.g., Cyclization, Smiles Rearrangement)

Cyclization in Hantzsch Thiazole Synthesis

The mechanism of the Hantzsch synthesis for this compound is a well-understood, multi-step process. chemhelpasap.comresearchgate.netresearchgate.net

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic α-carbon of 3-bromo-2-butanone. This step is an SN2 reaction, which results in the displacement of the bromide ion and the formation of an S-alkylated isothiourea intermediate. chemhelpasap.comresearchgate.netcdnsciencepub.com

Intramolecular Cyclization: The next key step is an intramolecular nucleophilic attack. The nitrogen atom of the isothiourea intermediate attacks the carbonyl carbon of the ketone moiety. This cyclization step forms a five-membered heterocyclic ring, resulting in a hydroxylated thiazoline intermediate (a 4-hydroxy-4,5-dihydrothiazole derivative). chemhelpasap.comresearchgate.net

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. manchester.ac.ukacs.org The classic Smiles rearrangement involves a heteroatom nucleophile, while the Truce-Smiles rearrangement involves a carbanion. manchester.ac.uk This reaction typically involves an activated aromatic ring and a side chain containing a nucleophile separated by a linking group. The nucleophile attacks the ipso-carbon of the aromatic ring, forming a spirocyclic Meisenheimer intermediate. manchester.ac.ukresearchgate.net This intermediate then collapses, breaking the bond between the aromatic ring and the linking group, resulting in an aryl migration.

While the Hantzsch synthesis is the direct and primary route to 2-amino-4,5-dimethylthiazole, the Truce-Smiles rearrangement represents a powerful tool in synthetic organic chemistry for creating C-C or C-heteroatom bonds through aryl migration. nih.govnih.gov For example, in related heterocyclic syntheses, a sulfonyl group can activate an aryl ring for a Truce-Smiles rearrangement, where a carbanion attacks the ring, leading to a new C-C bond and subsequent extrusion of sulfur dioxide. manchester.ac.uk Although not a standard method for this specific thiazole's synthesis, such rearrangements are crucial in the broader context of creating complex substituted aromatic and heterocyclic systems.

Intermediates Characterization in Synthetic Routes

The elucidation of the Hantzsch reaction mechanism relies on the identification and characterization of its key intermediates. The primary intermediates in the synthesis of 2-amino-4,5-dimethylthiazole are the S-alkylated isothiourea and the subsequent cyclized hydroxylated thiazoline. mdpi.comresearchgate.net

Characterization of these transient species can be challenging due to their reactivity. However, modern analytical techniques allow for their detection and structural confirmation. Stepwise synthesis, where the reaction is stopped or carried out under specific conditions, can allow for the isolation and analysis of these intermediates. mdpi.com

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable. mdpi.comrsc.org

NMR Spectroscopy can confirm the formation of the C-S bond in the isothiourea intermediate and the disappearance of the carbonyl group in the cyclized intermediate.

IR Spectroscopy is useful for monitoring the reaction progress by observing the disappearance of the ketone's carbonyl (C=O) stretching frequency and the appearance of C=N and N-H bands. mdpi.com

Mass Spectrometry helps in determining the molecular weight of the intermediates, confirming their elemental composition.

The table below summarizes the key intermediates and the typical analytical methods used for their characterization in the synthesis of 2-aminothiazole derivatives.

| Intermediate Name | Structure | Key Characterization Data |

| S-(2-oxobutan-3-yl)isothiourea | A transient species formed after the initial S-alkylation of thiourea with 3-bromo-2-butanone. | MS: Detection of the molecular ion peak corresponding to its mass. ¹H NMR: Appearance of signals for the methyl and methylene protons adjacent to the sulfur and carbonyl groups. |

| 4,5-Dimethyl-4,5-dihydro-1,3-thiazol-4-ol-2-amine | The cyclic intermediate formed after the intramolecular attack of the nitrogen on the carbonyl carbon. | IR: Disappearance of the C=O stretch from the starting ketone and appearance of an O-H stretch. ¹³C NMR: Replacement of the ketone carbonyl carbon signal with a signal for a hydroxyl-bearing quaternary carbon. |

| 2-Amino-4,5-dimethylthiazolium | The final cationic product before neutralization. | ¹H NMR: Signals corresponding to the two methyl groups on the aromatic thiazole ring and the amino protons. ¹³C NMR: Signals for the sp² hybridized carbons of the aromatic thiazole ring. |

This table is a representative summary based on general knowledge of the Hantzsch synthesis. Specific spectral data would require experimental isolation and analysis.

Pharmacological and Biological Activity Research

In Vitro and In Vivo Biological Screening Methodologies

The evaluation of the biological activity of chemical compounds like 2-Amino-4,5-dimethylthiazole hydrobromide typically involves a combination of in vitro and in vivo screening methodologies. In vitro studies are conducted in a controlled environment outside of a living organism, usually involving the use of cell cultures. These initial screenings are crucial for identifying compounds with potential therapeutic effects and for understanding their mechanisms of action at a cellular level. Common in vitro techniques include cytotoxicity assays, proliferation assays, and apoptosis assays, which measure the ability of a compound to kill cancer cells, inhibit their growth, or induce programmed cell death, respectively.

Targeted Anticancer Activity Research

The investigation into the anticancer properties of this compound involves a series of targeted assays to determine its efficacy against specific types of cancer.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay, MTS Assay)

To quantify the cytotoxic and cytostatic effects of a compound on cancer cells, researchers employ various cell viability assays. The MTT and MTS assays are two of the most common colorimetric methods used for this purpose.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The resulting insoluble formazan is then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells, allowing for the quantification of cell viability and the cytotoxic effect of the compound being tested.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a similar method that offers some advantages over the MTT assay. The MTS tetrazolium compound is reduced by viable cells into a formazan product that is soluble in the cell culture medium. This eliminates the need for a solubilization step, making the MTS assay a more streamlined and less time-consuming process. The absorbance of the colored formazan product is also measured to determine cell viability.

Investigation against Specific Cancer Cell Lines

Detailed research findings on the specific activity of this compound against the following cancer cell lines could not be located in the publicly available scientific literature based on the conducted searches. While the 2-aminothiazole (B372263) scaffold is a subject of interest in anticancer research, specific data for this particular hydrobromide salt against CaCo-2, PANC-1, and U-118 MG cells is not available.

No specific research data was found regarding the effects of this compound on the viability or cytotoxicity of Colon Carcinoma (CaCo-2) cells.

There is no available research data detailing the investigation of this compound against the Pancreatic Carcinoma (PANC-1) cell line.

Specific studies on the cytotoxic or antiproliferative effects of this compound on the Glioma (U-118 MG) cell line have not been identified in the searched literature.

Breast Carcinoma (MDA-MB-231)

Currently, there is a lack of specific research data detailing the effects of this compound on the MDA-MB-231 breast carcinoma cell line. While the broader class of 2-aminothiazole derivatives has been a subject of interest in anticancer research, specific studies focusing on the hydrobromide salt of the 2-Amino-4,5-dimethylthiazole parent compound in relation to this particular cell line are not available in the reviewed scientific literature.

Skin Melanoma (SK-MEL-30)

Similarly, dedicated research on the activity of this compound against the SK-MEL-30 skin melanoma cell line has not been identified in comprehensive literature searches. The potential efficacy of this specific compound against this melanoma cell line remains an area for future investigation.

Chronic Myeloid Leukemia (CML)

Investigations into the direct effects of this compound on Chronic Myeloid Leukemia (CML) are not present in the available scientific record. Although some derivatives of 2-aminothiazole are known for their activity in CML, this specific compound has not been a direct subject of published research in this context.

Mechanistic Investigations of Antitumor Action

Detailed mechanistic studies to elucidate the specific antitumor actions of this compound are not well-established in the literature.

Targeting RAS p21 Receptor

There is no available research indicating that this compound acts by targeting the RAS p21 receptor. The interaction between this compound and the RAS signaling pathway has not been a reported focus of scientific inquiry.

Modulation of Tumor Necrosis Factor (TNF-α)

While some derivatives incorporating the 2-amino-4,5-dimethylthiazole structure have been investigated within the context of the TNF-α signaling pathway, there is no direct evidence to suggest that this compound itself is a modulator of Tumor Necrosis Factor (TNF-α). Patent literature indicates the use of the related hydrochloride salt as a reactant in the synthesis of other compounds, but does not describe the direct biological activity of the starting material on TNF-α.

Induction of Apoptosis Pathways

Research into the pro-apoptotic activity of 2-aminothiazole derivatives, a class of compounds to which this compound belongs, has elucidated several mechanisms by which these molecules can induce programmed cell death in cancer cells. One notable study on a 2-aminothiazole derivative, TH-39, demonstrated its ability to induce apoptosis in chronic myeloid leukemia cells. nih.gov This process was associated with the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov Furthermore, the study observed a concurrent down-regulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane, a point of no return in the intrinsic apoptotic pathway. The investigation also revealed that TH-39 increased the accumulation of reactive oxygen species (ROS) and diminished the mitochondrial membrane potential in K562 cells, suggesting that the induction of apoptosis by this compound may occur through the ROS-mitochondrial apoptotic pathway. nih.gov

Another structurally related compound, 2-amino-4,4alpha-dihydro-4alpha,7-dimethyl-3H-phenoxazine-3-one (Phx), has also been shown to induce a mixed type of cell death, encompassing both apoptosis and necrosis, in human B and T cell lymphoblastoid cell lines. nih.gov While not a direct derivative, the findings for Phx illustrate the potential for related heterocyclic compounds to trigger apoptotic pathways. nih.gov The pro-apoptotic effects of Phx were confirmed by the externalization of phosphatidylserine, a hallmark of early apoptosis, and the uptake of propidium iodide, indicative of late-stage apoptosis or necrosis. nih.gov These findings underscore the potential for small molecules with similar structural motifs to interfere with cancer cell survival by activating cell death programs.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

Cyclin-Dependent Kinase 9 (CDK9) has emerged as a critical target in oncology due to its role in regulating transcription, particularly of anti-apoptotic proteins that are overexpressed in many cancers. The inhibition of CDK9 can lead to the downregulation of these survival proteins, thereby reinstating the apoptotic process in cancer cells. nih.gov

Research has identified diaminothiazoles as potent inhibitors of cyclin-dependent kinases. nih.gov One study focusing on the structure-activity relationship of these compounds revealed that a specific diaminothiazole derivative, compound 51, exhibited significant inhibitory activity against a panel of kinases, including CDK9. nih.gov This compound demonstrated the highest inhibitory activity against CDK5 and CDK2, followed closely by CDK9 and CDK1. nih.gov The ability of such compounds to inhibit CDK9 suggests a potential therapeutic strategy for cancers that are dependent on the continuous transcription of anti-apoptotic genes.

Further reinforcing the potential of thiazole-containing compounds as CDK9 inhibitors, a series of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines were designed and shown to be highly active against CDK9. nih.gov One of the most selective compounds from this series, 12u, inhibited CDK9 with an IC50 of 7 nM and displayed over 80-fold selectivity for CDK9 versus CDK2. nih.gov This compound was shown to inhibit cellular CDK9-mediated RNA polymerase II transcription, leading to a reduction in the expression of the Mcl-1 anti-apoptotic protein and subsequently triggering apoptosis in human cancer cell lines. nih.gov

Antimicrobial Activity Research

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of many compounds with a wide range of biological activities, including antimicrobial effects. mdpi.com

Antibacterial Studies

Investigations into the antibacterial properties of 2-aminothiazole derivatives have yielded promising results against a variety of bacterial pathogens. A study on a library of 2-amino-5-alkylidene-thiazol-4-ones reported modest to significant antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov However, these compounds showed no activity against Salmonella typhimurium and Escherichia coli. nih.gov The antibacterial efficacy was found to be highly dependent on the substituents on the thiazol-4-one core. nih.gov

Another study on newly synthesized 2-amino-5-arylazothiazole derivatives also demonstrated their potential as antibacterial agents against the Gram-negative bacterium Escherichia coli. mdpi.com Furthermore, research on 2-amino-4-(4-chlorophenyl) thiazole (B1198619) derivatives indicated moderate antibacterial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. uobaghdad.edu.iq

Antifungal Studies

Several studies have highlighted the potential of 2-aminothiazole derivatives as antifungal agents, particularly against Candida albicans, a common opportunistic fungal pathogen. A series of synthesized 2-amino-4,5-diarylthiazole derivatives were evaluated for their anti-Candida albicans activity. nih.gov Four of these derivatives exhibited moderate activity. nih.gov Subsequent chemical modification of one of the more active compounds, 4a8, through demethylation resulted in compound 5a8, which showed significantly enhanced antifungal activity, with a Minimum Inhibitory Concentration (MIC80) of 9 μM, comparable to the commonly used antifungal drug fluconazole. nih.govnih.gov This enhanced activity was observed against both fluconazole-sensitive and resistant strains of C. albicans. nih.gov

Thiazolylhydrazone derivatives have also been identified as potent antifungals against C. albicans, with reported MICs ranging from 0.125 to 16.0 μg/mL. mdpi.com One of these compounds demonstrated efficacy in murine models of both oral and systemic candidiasis. mdpi.com

To understand the mechanism underlying the antifungal activity of these compounds, molecular docking studies have been employed. For the highly active 2-amino-4,5-diarylthiazole derivative 5a8, molecular docking simulations were performed against four key target proteins in Candida albicans: glutamine-fructose-6-phosphoamidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol 14α-demethylase (CYP51). nih.govnih.govsemanticscholar.org The inhibition of CYP51, an essential enzyme in the ergosterol biosynthesis pathway, is a well-established mechanism for many antifungal drugs, including azoles. nih.gov The interaction of 2-aminothiazole derivatives with this and other critical fungal proteins provides a plausible explanation for their antifungal effects.

General mechanisms of antifungal action include the disruption of the fungal cell membrane through interaction with ergosterol, the inhibition of ergosterol synthesis, and the inhibition of macromolecular synthesis. nih.gov Resistance to antifungal agents can arise through several mechanisms, including alterations in the drug target, changes in the sterol biosynthesis pathway, and the active efflux of the drug from the fungal cell. nih.gov

Antitubercular Activity Research

Research into the pharmacological activities of 2-aminothiazole derivatives has identified promising candidates for antitubercular agents. nih.gov The core structure is a key area of investigation in the development of new drugs to combat drug-resistant tuberculosis strains. nih.govnih.gov

Activity against Mycobacterium tuberculosis Strains

The 2-aminothiazole series has demonstrated antibacterial activity against the significant global pathogen Mycobacterium tuberculosis. nih.govplos.org A study involving the synthesis of a series of Schiff bases of 2-aminothiazoles evaluated their activity against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA) method. nih.gov Several derivatives exhibited notable anti-tubercular activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/ml. nih.gov

These active compounds included a maleic derivative, N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide derivatives with specific substitutions, and 2-[4-(2-Amino-thiazol-4-yl)-phenyl]-isoindole-1,3-dione derivatives. nih.gov Structure-activity relationship (SAR) studies on 2-aminothiazoles have shown that the C-2 position of the thiazole can accommodate various lipophilic substitutions, which has led to analogs with improved antitubercular activity. plos.org In contrast, the C-4 position and the thiazole core are generally intolerant to modification. plos.org Through these modifications, researchers have successfully developed analogs with sub-micromolar MICs and rapid bactericidal activity against replicating M. tuberculosis. nih.govplos.org One phenotypic screen identified a series of 2-N-aryl thiazole-based inhibitors effective against intracellular Mycobacterium tuberculosis. nih.gov

| Compound Derivative | Specific Substitution/Feature | MIC (μg/ml) against M. tuberculosis H37Rv |

|---|---|---|

| 1-[4-(2-Amino-thiazol-4-yl)-phenyl]-pyrrole-2,5-dione (4a) | Maleic derivative | 6.25 |

| N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide (5c2) | 2-nitro substitution | 6.25 |

| N-[4-(2-Amino-thiazol-4-yl)-phenyl]-benzamide (5c4) | 4-hydroxy substitution | 6.25 |

| 2-[4-(2-Amino-thiazol-4-yl)-phenyl]-isoindole-1,3-dione (5b1) | 3,4,5-trimethoxy substitution | 6.25 |

Efflux Pump Inhibition Studies

Efflux pumps are a significant cause of drug resistance in Mycobacterium tuberculosis (Mtb) as they actively transport antimicrobial agents out of the bacterial cell. researchgate.net The inhibition of these pumps is a promising strategy to combat drug resistance and enhance the efficacy of existing antitubercular drugs. researchgate.netdntb.gov.ua Research has explored various compounds as potential efflux pump inhibitors (EPIs). researchgate.net One study reported on a 2-aminothiazole derivative, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, which was found to significantly affect the energetics of Mycobacterium tuberculosis. researchgate.net While many potential EPIs are under investigation, none have yet been clinically approved for anti-TB therapy. researchgate.net The search for novel EPIs is a major goal in the treatment of mycobacterial infections. dntb.gov.ua

Anti-Protozoal Activity Research

The thiazole scaffold is a component of numerous compounds investigated for a wide range of pharmacological effects, including anti-protozoal activity. mdpi.com

Activity against Giardia intestinalis

Giardia intestinalis is a protozoan parasite that causes the diarrheal disease giardiasis. nih.gov Due to increasing clinical resistance to standard treatments, there is an urgent need to develop new drugs. nih.gov Research has shown that various novel synthetic compounds are often tested for their efficacy against G. intestinalis trophozoites. nih.gov While the broader class of thiazole derivatives has been explored for various pharmacological activities, specific research data on the activity of this compound against Giardia intestinalis is not detailed in the available literature.

Antiviral and Anti-HIV Activity Research

Thiazole derivatives have been a subject of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral properties. eurekaselect.com A patent review covering the period from 2014 to the first quarter of 2021 highlighted that thiazole-containing molecules have been reported to inhibit a wide array of viruses. nih.gov These include influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov The bioactive molecules from these studies are considered potential lead structures for developing new thiazole compounds with potent and selective antiviral activity. nih.gov However, specific studies focusing on the antiviral or anti-HIV activity of this compound itself have not been prominently featured.

Enzyme Inhibition and Modulation Studies

This compound has been utilized in research related to enzyme activity and modulation, particularly in the context of glycation. In a study investigating the ability of certain extracts to revert the non-enzymatic glycation of proteins, this compound was used as a positive control. cosmeticsandtoiletries.comscribd.com The experiment focused on advanced glycation end-products (AGEs), which are formed from the reaction between proteins and sugars and are implicated in the aging process. cosmeticsandtoiletries.com The use of this compound in this model system suggests its recognized activity in breaking AGE cross-links or otherwise reversing glycation. cosmeticsandtoiletries.comscribd.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key regulator of glucocorticoid metabolism, converting inactive cortisone to active cortisol. dergipark.org.tr Its inhibition is a therapeutic target for metabolic diseases. nih.gov Derivatives of 2-aminothiazol-4(5H)-one, which share a structural relationship with 2-Amino-4,5-dimethylthiazole, have been synthesized and evaluated for their ability to inhibit 11β-HSD1.

In one study, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were tested for their inhibitory effects on both 11β-HSD1 and its isoform, 11β-HSD2. researchgate.net Many of the synthesized compounds demonstrated significant inhibition of 11β-HSD1 at a concentration of 10 µM. researchgate.net Notably, compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) was identified as a particularly potent inhibitor with an IC50 value of 0.07 µM, showing greater selectivity than the reference compound carbenoxolone. researchgate.net Another study focused on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, with most compounds showing over 50% inhibition of 11β-HSD1 at a 10 µM concentration. nih.gov The most active in this series, 3i (2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one), inhibited 11β-HSD1 activity by 82.82%. nih.gov

These findings highlight the potential of the 2-aminothiazole scaffold in designing selective inhibitors of 11β-HSD1.

Table 1: Inhibitory Activity of Selected 2-Aminothiazol-4(5H)-one Derivatives against 11β-HSD1

| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) | Source |

|---|---|---|---|---|

| 3h | 2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | >50% | 0.07 | researchgate.net |

| 3i | 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 82.82% | Not Reported | nih.gov |

| Carbenoxolone | Reference Inhibitor | Not Reported | 0.15 | researchgate.net |

Poly(ADP-ribose) Polymerase 1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is an enzyme crucial for DNA repair, and its inhibition has become a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. researchgate.net Research has extended to investigating 2-aminothiazole analogues as potential PARP-1 inhibitors.

A study focused on the design and synthesis of novel 2-aminothiazole analogues based on a three-dimensional pharmacophore model. nih.gov The resulting compounds were evaluated for their inhibitory effect on PARP-1 activity. Several of these analogues were found to be potent PARP-1 inhibitors, with IC50 values in the sub-micromolar range. nih.gov These compounds also demonstrated a protective effect against cell injury induced by oxidative stress in neuronal precursor cells, suggesting their potential as neuroprotective agents. nih.gov This research establishes the 2-aminothiazole scaffold as a promising starting point for the development of novel PARP-1 inhibitors. nih.govmdpi.com

Table 2: PARP-1 Inhibitory Activity of Selected 2-Aminothiazole Analogues

| Compound | IC50 (µM) | Source |

|---|---|---|

| Analogue 4 | < 1 | nih.gov |

| Analogue 5 | < 1 | nih.gov |

| Analogue 6 | < 1 | nih.gov |

| Analogue 10 | < 1 | nih.gov |

Plasminogen Activator Inhibitor-1 (PAI-1) Modulation

Anti-Inflammatory Research

Inflammation is a complex biological response, and the search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. The 2-aminothiazole core is present in various compounds investigated for anti-inflammatory properties. researchgate.net Research has shown that certain derivatives can modulate inflammatory pathways.

For instance, a study on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which contain an aminothiazole-like ring system, evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells. semanticscholar.org The primary measure of anti-inflammatory effect was the inhibition of nitric oxide (NO) production. Several of the tested compounds significantly reversed the LPS-induced production of NO, with the most active derivatives showing inhibition levels comparable to the reference compound, sulforaphane. semanticscholar.org The anti-inflammatory activity was associated with the ability of these compounds to activate the NRF2/HO-1 pathway, which is involved in modulating inflammation. semanticscholar.org

Antioxidant Activity Research

The antioxidant potential of chemical compounds is of significant interest due to the role of oxidative stress in numerous diseases. The 2-aminothiazole scaffold has been incorporated into molecules designed to possess antioxidant properties.

DPPH Radical Scavenging Methodologies

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free-radical scavenging ability of compounds. researchgate.net This method involves a stable free radical that changes color upon reduction by an antioxidant, allowing for spectrophotometric quantification of its activity. mdpi.com

A series of new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using the DPPH method, among others. nih.gov The study found that several of the synthesized compounds exhibited significant radical scavenging potential, with their efficacy attributed to the presence of electron-donating substituents. nih.gov The IC50 values, representing the concentration required to scavenge 50% of DPPH radicals, were determined for these compounds and compared to standard antioxidants like ascorbic acid.

Table 3: DPPH Radical Scavenging Activity of Selected 2-Amino-5-methylthiazole Derivatives

| Compound ID | Substituent | IC50 (µg/mL) | Source |

|---|---|---|---|

| 6a | 4-hydroxy | 12.4 | nih.gov |

| 6c | 4-methoxy | 14.8 | nih.gov |

| 6e | 4-dimethylamino | 13.5 | nih.gov |

| Ascorbic Acid | Standard | 10.2 | nih.gov |

Assessment of Cellular Redox Status

Beyond simple chemical assays, the effect of compounds on the complex redox environment within living cells provides more biologically relevant information. Cellular redox homeostasis is the balance between the generation of reactive oxygen species (ROS) and the capacity of antioxidant systems to neutralize them. An imbalance in favor of ROS leads to oxidative stress.

The impact of 2-aminothiazole derivatives on cellular redox status has been investigated in the context of their other biological activities. For example, in a study of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives tested for anticancer activity, the cellular redox status was also examined. researchgate.net The study investigated oxidative and nitrosative stress and the levels of reduced glutathione, a key intracellular antioxidant, in various cancer cell lines after treatment with the compounds. researchgate.net It was observed that the most potent antiproliferative compound, 3g (5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one), induced oxidative stress and led to a low level of reduced glutathione in all tested cell lines, indicating a modulation of the cellular redox environment. researchgate.net Such assessments are crucial for understanding the mechanisms of action of these compounds.

Neuroprotective and Dopaminergic Pathway Research

The 2-aminothiazole moiety is recognized for its potential role in neuroprotection. Research into related thiazole derivatives has demonstrated protective effects against neuronal damage. For instance, the thiazole derivative 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride has been shown to protect primary cultured cortical astrocytes from oxidative stress induced by hydrogen peroxide. Its neuroprotective effects are linked to the inhibition of lipid peroxidation and the formation of reactive oxygen species. Further studies indicate that this compound can also protect against neuronal cell damage following ischemic events in the brain, suggesting that its antioxidant properties are a key mechanism of action.

While the direct impact on dopaminergic pathways by this compound has not been detailed, the broader class of 2-aminothiazoles has been associated with dopaminergic activity. This suggests a potential avenue for future research into compounds containing this core structure for neurological disorders.

Table 1: Neuroprotective Activity of a Representative Thiazole Derivative

| Compound | Model | Key Findings |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Hydrogen peroxide-induced oxidative stress in primary cortical astrocytes | Protection against oxidative stress via inhibition of lipid peroxidation and reactive oxygen species formation. |

| 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride | Brain ischemia model | Effective protection against neuronal cell damage following ischemic insults. |

Anticonvulsant Activity Research

The anticonvulsant potential of the 2-aminothiazole scaffold has been explored through the synthesis and evaluation of various derivatives. A series of thiazolidin-4-one substituted thiazoles were prepared and screened for their antiepileptic potency using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one emerged as a particularly active derivative in this series.

Another study focused on thiazole-bearing 4-thiazolidinones, which were designed based on their structural similarity to the anticonvulsant drug Ralitolin. These hybrid compounds were synthesized and evaluated for their potential in managing seizures. Similarly, research into substituted 1,3,4-thiadiazoles, a related heterocyclic system, identified 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole as possessing potent anticonvulsant properties in both rat and mouse models, with efficacy comparable to standard drugs like phenytoin and carbamazepine.

Table 2: Anticonvulsant Screening of Representative Thiazole Derivatives

| Derivative Class | Test Model | Outcome |

| Thiazolidin-4-one substituted thiazoles | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) | Several derivatives displayed varying degrees of antiepileptic potency. |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | MES & scPTZ in rats and mice | Potent anticonvulsant activity, comparable to standard antiepileptic drugs. |

Antidiabetic Activity Research

The 2-aminothiazole framework is a component of various molecules investigated for their antidiabetic properties. For example, studies on 2-aminobenzothiazole derivatives linked to isothioureas or guanidines have shown promise. In a type 2 diabetes rat model, oral administration of specific derivatives for four weeks resulted in a reduction of blood glucose levels and an improvement in the lipid profile.

Furthermore, a novel hydrazine-thiazole derivative was evaluated for its in vitro antioxidant activity and its effects in diabetic Wistar rats. The study highlighted the potential of such compounds to mitigate oxidative stress, which is a known complication of diabetes. These findings suggest that the 2-aminothiazole core could be a valuable template for designing new agents to manage diabetes.

Table 3: Antidiabetic Activity of Representative Thiazole Derivatives

| Derivative Class | Model | Key Findings |

| 2-Aminobenzothiazole derivatives | Type 2 Diabetic Rat Model | Reduced blood glucose levels and improved lipid profile after 4 weeks of administration. |

| Hydrazine-thiazole derivative | Diabetic Wistar Rats | Showed potential to reduce oxidative stress associated with diabetes. |

Antihypertensive Activity Research

Research has also pointed towards the antihypertensive potential of compounds containing the 2-aminothiazole core. mdpi.com One study reported on 1-(4-arylthiazol-2-yl)-3,5-diaryl-2-pyrazoline derivatives, which were evaluated for their hypotensive activity and showed favorable results compared to the standard drug Clonidine.

In another investigation, novel 2-aminothiazoline derivatives were synthesized and found to lower the blood pressure of spontaneously hypertensive rats. nih.gov The mechanism of action for these compounds was suggested to involve both I1-imidazoline and alpha-2 adrenergic receptors. nih.gov Additionally, a series of thiazole derivatives incorporating a pyrazole moiety demonstrated good antihypertensive α-blocking activity with low toxicity in pharmacological screenings when compared to Minoxidil. researchgate.net These studies underscore the potential of the 2-aminothiazole scaffold in the development of new antihypertensive agents.

Table 4: Antihypertensive Activity of Representative Thiazole Derivatives

| Derivative Class | Model/Target | Key Findings |

| 1-(4-Arylthiazol-2-yl)-3,5-diaryl-2-pyrazolines | In vivo hypotensive activity | Showed good activity in comparison to Clonidine. |

| 2-Aminothiazoline derivatives | Spontaneously Hypertensive Rats | Reduced blood pressure via I1-imidazoline and alpha-2 adrenergic receptor activation. nih.gov |

| Thiazole derivatives with a pyrazole moiety | Pharmacological Screening | Exhibited good antihypertensive α-blocking activity with low toxicity. researchgate.net |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as a derivative of 2-aminothiazole (B372263), might interact with a biological target, typically a protein.

Molecular docking studies have been employed to investigate the interaction of 2-aminothiazole derivatives with various protein targets implicated in a range of diseases.

Fungal Proteins: Derivatives of 2-amino-4,5-diarylthiazole have been studied for their potential antifungal activity against Candida albicans. Docking simulations were performed against several key fungal proteins, including glutamine-fructose-6-phosphate aminotransferase (GFAT), protein kinase (Yck2), lanosterol 14α-demethylase (CYP51), and heat-shock protein 90 (Hsp90) nih.gov. These studies help predict the binding modes and potential inhibitory mechanisms of these compounds. nih.gov

11β-Hydroxysteroid Dehydrogenase (11β-HSD): The 2-aminothiazole scaffold is a key feature in the design of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic diseases. nih.govnih.govresearchgate.net Docking simulations for novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were used to correctly reproduce the experimental IC50 values, validating the computational model. mdpi.com The crystal structure of 11β-HSD1 has been instrumental in these drug discovery efforts, allowing for detailed analysis of protein-ligand interactions. nih.govmdpi.com

Cyclin-Dependent Kinase 9 (CDK9): While specific studies on 2-Amino-4,5-dimethylthiazole hydrobromide are not detailed, the broader class of CDK9 inhibitors is an active area of research. nih.govnih.gov Molecular docking is a key tool used to identify novel compounds that target cavities within the CDK9 structure, aiming to regulate its activity which is crucial in the life cycle of HIV-1 and various cancers. nih.govnih.gov

RAS p21: Information specifically detailing the molecular docking of this compound with the RAS p21 protein was not available in the provided search results.

The primary goal of molecular docking is to elucidate the binding mode and profile of interactions between a ligand and its target protein. This involves identifying the specific amino acid residues in the active site that interact with the ligand and characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

For instance, in the docking study of a 2-amino-4,5-diarylthiazole derivative with the fungal protein GFAT, the compound was found to be embedded within the protein structure. nih.gov Key interactions included hydrogen bonds with the residues Gly-500 and Glu-591, as well as hydrophobic interactions with Leu-587, Gln-451, and Gln-591. nih.gov The docking score, a measure of binding affinity, was calculated to be -7.426 kcal/mol. nih.gov Similar analyses revealed interactions with other fungal proteins like Yck2 and Hsp90, consistently highlighting the importance of the hydroxyl group in forming crucial hydrogen bonds. nih.gov

| Target Protein | Interacting Residues | Interaction Type | Docking Score (kcal/mol) |

|---|---|---|---|

| GFAT (Fungal) | Gly-500, Glu-591, Leu-587, Gln-451 | Hydrogen Bond, Hydrophobic | -7.426 |

| Hsp90 (Fungal) | Not specified | Hydrogen Bond | -6.431 |

| Yck2 (Fungal) | Not specified | Hydrogen Bond | -4.894 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds. For 2-aminothiazole derivatives, QSAR analyses have been successfully performed to create predictive models for their inhibitory activity against targets like 11β-HSD1 and Aurora Kinase. nih.govnih.govsemanticscholar.orgnih.gov

In a study of 56 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors, an Artificial Neural Network (ANN) algorithm was used to develop a predictive model. nih.govnih.govresearchgate.net This model demonstrated high accuracy, with a coefficient of determination (R²) of 0.9482 and a cross-validated R² (Q²) of 0.9944, confirming its validity and reliability. nih.govnih.govresearchgate.net Similarly, a QSAR study on 2-amino thiazole (B1198619) derivatives as Aurora Kinase inhibitors for breast cancer also yielded a statistically significant model (R² = 0.8902, Q² = 0.7875), which was then used to design new potential lead compounds. semanticscholar.orgnih.gov

| Target | Number of Compounds | Model Type | R² | Q² |

|---|---|---|---|---|

| 11β-HSD1 | 56 | Artificial Neural Network (ANN) | 0.9482 | 0.9944 |

| Aurora Kinase | 54 | Linear Regression | 0.8902 | 0.7875 |

A critical component of QSAR modeling is the identification of molecular descriptors that are most influential on biological activity. These descriptors are numerical values that quantify different aspects of a molecule's structure, such as its topology, geometry, or electronic properties.

For the 11β-HSD1 inhibitors, the successful QSAR model was generated using three classes of 3D descriptors (GETAWAY, 3D-MoRSE, and RDF) and four groups of topological indices (GALVEZ, 2D autocorrelations, 2D matrix-based descriptors, and Burden eigenvalues). nih.govnih.govresearchgate.net In the study of Aurora Kinase inhibitors, five key variables were identified: PSA (Polar Surface Area), EstateVSA5, MoRSEP3, MATSp5, and RDFC24. semanticscholar.orgnih.gov These descriptors indicated that parameters like atomic volume, atomic charges, and electronegativity played a significant role in the inhibitory activity. semanticscholar.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a common tool for optimizing molecular geometries and predicting spectroscopic and electronic properties.

DFT calculations, often using the B3LYP functional, have been applied to study the structure, tautomerization, and vibrational spectra of 2-aminothiazole derivatives. nih.govnih.govnih.gov These studies provide a fundamental understanding of the molecule's properties. For instance, DFT calculations on 2-amino-4-methylthiazole were used to determine that the most stable tautomer is the one with the five-membered ring stabilized by two double bonds. nih.gov

The geometry of compounds is typically optimized using DFT methods before they are used in molecular docking or QSAR studies to ensure a low-energy, realistic conformation. nih.govnih.govresearchgate.net Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important descriptor of molecular reactivity and stability. nih.gov These calculations have been used to study the electronic properties and spectroscopic profiles of various aminothiazole and aminothiadiazole derivatives. nih.govacs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time.

For a molecule like 2-Amino-4,5-dimethylthiazole, which is a building block for various biologically active compounds, understanding its conformational dynamics when bound to a target protein is essential. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key interactions that stabilize the complex. Although specific MD simulation studies for complexes involving this compound are not readily found, this technique is widely applied in drug discovery projects involving its derivatives.

MD simulations are also employed to assess the stability of a ligand-protein complex and to calculate the binding free energy. By analyzing the trajectory of the simulation, researchers can observe fluctuations in the ligand's position and the interactions it forms with the protein, providing insights into the binding affinity and the residence time of the ligand in the binding pocket.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential structural features of a molecule that are responsible for its biological activity.

The 2-aminothiazole scaffold is a well-known pharmacophore present in numerous approved drugs. For derivatives of 2-Amino-4,5-dimethylthiazole, the essential structural features for a particular biological activity would be identified by comparing the structures of active and inactive compounds. A pharmacophore model for this class of compounds would typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. The 2-amino group, the thiazole ring, and the methyl groups at the 4 and 5 positions all contribute to the specific three-dimensional arrangement of these features.

Virtual screening campaigns can then use such a pharmacophore model to search large compound libraries for new molecules that possess the desired structural features and are therefore likely to exhibit similar biological activity.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based approaches.